

An In-depth Technical Guide to the Spectroscopic Characterization of Isochroman-4-one

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Compound of Interest

Compound Name: *Isochroman-4-one*

Cat. No.: B1313559

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of the **isochroman-4-one** core structure. Due to the limited availability of complete, published spectroscopic data for the parent **isochroman-4-one**, this guide utilizes data for a representative derivative, 6-Hydroxy-7-methoxy-3-methyl*isochroman-4-one*, to illustrate the characteristic spectroscopic features. The principles and methodologies described herein are directly applicable to the analysis of **isochroman-4-one** and its analogues.

Spectroscopic Data for Isochroman-4-one Characterization

The structural elucidation of **isochroman-4-one** and its derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data for 6-Hydroxy-7-methoxy-3-methyl*isochroman-4-one*

The following table summarizes the ^1H NMR data for 6-Hydroxy-7-methoxy-3-methylisochroman-4-one, acquired in CDCl_3 at 400 MHz[1].

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.53	s	-	1H	Ar-H
6.59	s	-	1H	Ar-H
5.82	s	-	1H	Ar-OH
4.83	d	4.3	2H	O- CH_2 -Ar
4.20	q	6.6	1H	CO- $\text{CH}(\text{CH}_3)$
3.94	s	-	3H	O- CH_3
1.49	d	6.7	3H	CH- CH_3

^{13}C NMR Data for 6-Hydroxy-7-methoxy-3-methylisochroman-4-one

The ^{13}C NMR data provides insight into the number and types of carbon atoms in the molecule. The following data was acquired in CDCl_3 at 75 MHz[1].

Chemical Shift (δ) ppm	Carbon Type
194.77	C=O (Ketone)
154.57	Ar-C
147.81	Ar-C
137.23	Ar-C
136.33	Ar-C
128.64	Ar-CH
128.11	Ar-CH
127.55	Ar-CH
122.33	Ar-C
110.02	Ar-CH
106.18	Ar-CH
77.98	O-CH ₂ -Ar
70.84	CO-CH(CH ₃)
66.60	O-CH ₃
56.22	-
15.88	CH-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands expected for the **isochroman-4-one** scaffold include:

Wavenumber (cm ⁻¹)	Functional Group	Vibration
~3100-3000	Aromatic C-H	Stretch
~2900-2800	Aliphatic C-H	Stretch
~1720-1680	Ketone C=O	Stretch
~1600, ~1450	Aromatic C=C	Stretch
~1250-1000	C-O (Ether)	Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-Hydroxy-7-methoxy-3-methylisochroman-4-one, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) provided the following result[1]:

Ion	Calculated m/z	Found m/z
[M + Na] ⁺	321.1097	321.1110

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data.

NMR Spectroscopy

- Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).
- ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to obtain a spectrum with singlets for each carbon. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

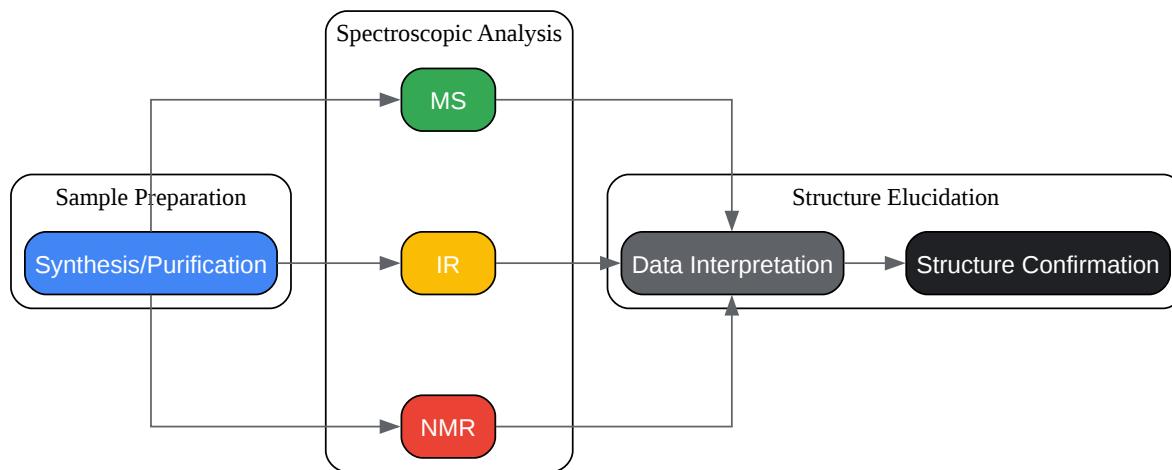
- Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
- Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.
- Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented as percent transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, Electron Impact - EI) is used.
- Data Acquisition: The sample solution is introduced into the ion source. For ESI, the sample is sprayed at a high voltage to generate ions. For EI, the sample is vaporized and bombarded with a beam of electrons. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule.

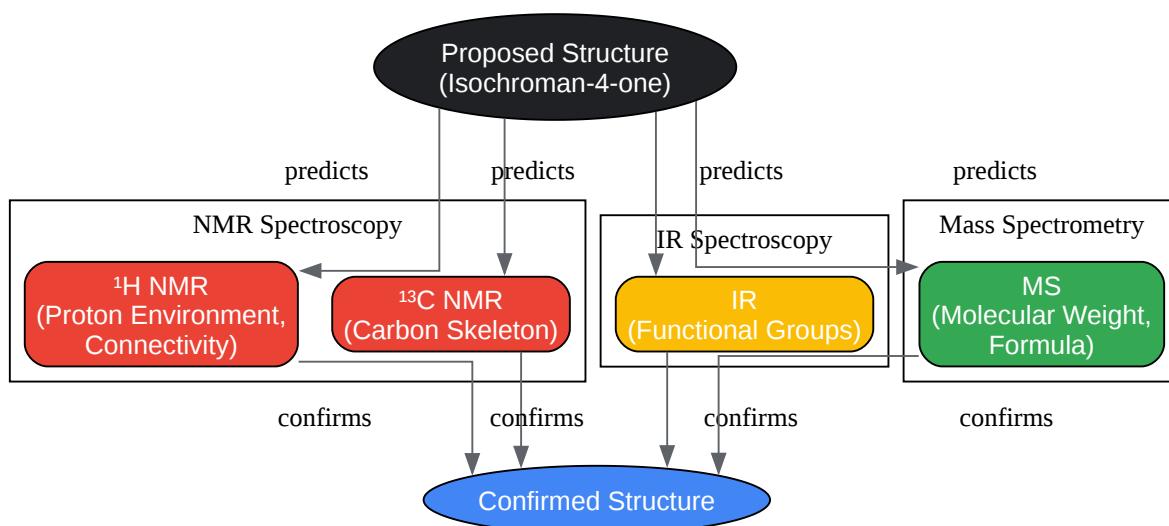
Visualization of Experimental Workflow and Data Logic

The following diagrams illustrate the general workflow for spectroscopic characterization and the logical relationship between the different spectroscopic techniques.



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General workflow for spectroscopic characterization.



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References

- 1. rsc.org [rsc.org]
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